2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol to obtain the pyrazolopyrimidine intermediate . This intermediate can then be further reacted with appropriate reagents to introduce the aminoethanol group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol primarily involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby preventing the phosphorylation of target proteins necessary for cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anti-cancer properties.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have been evaluated as TRK inhibitors and show potential in cancer treatment.
Uniqueness
2-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is unique due to its specific structure, which allows it to effectively inhibit CDK2. This specificity makes it a promising candidate for targeted cancer therapy, potentially offering fewer side effects compared to non-specific treatments .
Properties
CAS No. |
5334-71-4 |
---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H11N5O/c1-13-8-6(4-12-13)7(9-2-3-14)10-5-11-8/h4-5,14H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
SBIPJPUEWYCJJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.